molecular formula C9H15N3S3 B14604358 N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea CAS No. 59646-40-1

N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea

Cat. No.: B14604358
CAS No.: 59646-40-1
M. Wt: 261.4 g/mol
InChI Key: ZFPBCBGBHVHIID-UHFFFAOYSA-N
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Description

N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Properties

CAS No.

59646-40-1

Molecular Formula

C9H15N3S3

Molecular Weight

261.4 g/mol

IUPAC Name

1-methyl-3-[2-[(3-methyl-1,2-thiazol-4-yl)methylsulfanyl]ethyl]thiourea

InChI

InChI=1S/C9H15N3S3/c1-7-8(6-15-12-7)5-14-4-3-11-9(13)10-2/h6H,3-5H2,1-2H3,(H2,10,11,13)

InChI Key

ZFPBCBGBHVHIID-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC=C1CSCCNC(=S)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea typically involves the reaction of 3-methyl-1,2-thiazole-4-carbaldehyde with N-methylthiourea in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Due to its potential anticancer properties, it is investigated for use in cancer treatment.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The sulfur atom in the thiazole ring can also form covalent bonds with thiol groups in proteins, disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

N-Methyl-N’-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

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